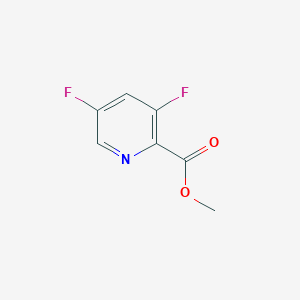

Methyl 3,5-difluoropyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3,5-difluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJHSWYHTRMPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673212 | |

| Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955885-64-0 | |

| Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Methyl 3,5-difluoropyridine-2-carboxylate

An In-Depth Technical Guide to Methyl 3,5-difluoropyridine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Key Building Block in Modern Chemistry

This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which combines a pyridine core, two fluorine atoms, and a methyl ester functional group, offers a unique combination of reactivity and physicochemical properties. The strategic placement of fluorine atoms is a cornerstone of modern drug design, often used to enhance metabolic stability, modulate basicity (pKa), and improve target binding affinity.[1][2] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this versatile chemical intermediate.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: Methyl 3,5-difluoropicolinate, 3,5-Difluoropyridine-2-carboxylic acid methyl ester[3]

-

CAS Number: 955885-64-0[4]

-

Molecular Formula: C₇H₅F₂NO₂[5]

-

Molecular Weight: 173.12 g/mol [5]

Part 1: Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes available predicted data and key properties of the closely related parent acid, which provide valuable context for handling and reaction planning.

| Property | Value | Source / Comment |

| Molecular Weight | 173.12 g/mol | [5] |

| Appearance | Not available | Typically an off-white solid or oil, based on similar compounds. |

| Boiling Point | 211.4 ± 40.0 °C | (Predicted)[6] |

| Density | 1.342 ± 0.06 g/cm³ | (Predicted)[6] |

| Melting Point | Not available | The parent acid melts at 203-208 °C, suggesting the ester is likely a lower-melting solid. |

| pKa (of conjugate acid) | -3.20 ± 0.10 | (Predicted)[6] The fluorine atoms significantly reduce the basicity of the pyridine nitrogen. |

| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Storage Conditions | Store at room temperature, sealed in a dry place. | [6] |

Part 2: Synthesis and Purification

The most direct and industrially relevant synthesis of this compound is the esterification of its parent carboxylic acid. 3,5-Difluoropyridine-2-carboxylic acid (CAS 745784-04-7) serves as the readily available starting material.[7]

Workflow for Synthesis via Fischer Esterification

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. synchem.de [synchem.de]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. aksci.com [aksci.com]

- 6. 955885-64-0 | CAS DataBase [chemicalbook.com]

- 7. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of Methyl 3,5-difluoropyridine-2-carboxylate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of small organic molecules, a critical step in modern drug discovery and development. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 3,5-difluoropyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction tools and established principles of NMR spectroscopy to offer a detailed interpretation of its spectral features. We will delve into the expected chemical shifts, multiplicity patterns, and the profound influence of the electronegative fluorine atoms and the methyl ester group on the pyridine scaffold. This guide also outlines a standardized protocol for the acquisition of high-quality NMR data and provides visual aids to facilitate the understanding of the molecular structure and its NMR correlations.

Introduction: The Central Role of NMR in Pharmaceutical Research

In the landscape of pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is paramount. NMR spectroscopy serves as a cornerstone of chemical characterization, providing rich information about the connectivity of atoms, their chemical environment, and their spatial relationships. For drug development professionals, a thorough understanding of a compound's NMR spectra is not merely an academic exercise; it is a crucial component of identity confirmation, purity assessment, and the study of intermolecular interactions that govern biological activity.

The subject of this guide, this compound, is a functionalized heterocyclic compound. The pyridine core is a common motif in pharmaceuticals, and the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The methyl ester at the 2-position provides a handle for further synthetic transformations. A detailed understanding of its NMR signature is therefore essential for any research program involving this or structurally related molecules.

Predicted ¹H and ¹³C NMR Data of this compound

Due to the unavailability of experimental spectra in the public domain, the following ¹H and ¹³C NMR data have been predicted using reputable online NMR prediction tools.[1][2][3] These predictions are based on large databases of experimental data and sophisticated algorithms that account for the electronic effects of various substituents.

Molecular Structure

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals. The data is summarized in the table below, assuming a standard NMR solvent such as CDCl₃.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 8.1 - 8.3 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |

| H-6 | 8.4 - 8.6 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show seven signals, corresponding to each unique carbon atom in the molecule. The predicted chemical shifts and key carbon-fluorine coupling constants are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C=O | 162 - 165 | Singlet (s) or small doublet | - |

| C-2 | 145 - 148 | Doublet of doublets (dd) | ²J(C-F) ≈ 15-25, ⁴J(C-F) ≈ 3-5 |

| C-3 | 155 - 158 | Doublet (d) | ¹J(C-F) ≈ 240-260 |

| C-4 | 120 - 123 | Doublet (d) | ²J(C-F) ≈ 20-30 |

| C-5 | 157 - 160 | Doublet (d) | ¹J(C-F) ≈ 250-270 |

| C-6 | 140 - 143 | Doublet of doublets (dd) | ³J(C-F) ≈ 10-15, ³J(C-F) ≈ 5-8 |

| -OCH₃ | 52 - 54 | Singlet (s) | - |

Interpretation and Scientific Rationale

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be informative. The two protons on the pyridine ring, H-4 and H-6, are in distinct chemical environments and are therefore predicted to appear as separate signals.

-

Chemical Shifts: The electron-withdrawing nature of the two fluorine atoms and the nitrogen atom in the pyridine ring leads to a general deshielding of the ring protons, resulting in their downfield chemical shifts (typically > 8.0 ppm). The methyl ester group at the C-2 position will also contribute to this deshielding effect, particularly for the adjacent H-6 proton.

-

Multiplicities:

-

H-4: This proton is expected to show a doublet of doublets multiplicity. The larger coupling constant will arise from the three-bond coupling to the fluorine atom at C-5 (³J(H-F)). The smaller coupling will be due to the four-bond coupling to H-6 (⁴J(H-H)).

-

H-6: Similarly, H-6 is predicted to be a doublet of doublets. The larger coupling will be from the three-bond interaction with the fluorine at C-5 (³J(H-F)), and the smaller coupling from the four-bond interaction with H-4 (⁴J(H-H)).

-

-

Methyl Protons: The protons of the methyl ester group (-OCH₃) are not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift around 3.9-4.1 ppm is characteristic for methyl esters.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon skeleton and the influence of the fluorine substituents through carbon-fluorine coupling.

-

Chemical Shifts: The carbons directly attached to the highly electronegative fluorine atoms (C-3 and C-5) are expected to have the most downfield chemical shifts in the aromatic region. The carbonyl carbon of the ester group will appear at the lowest field, typically in the 162-165 ppm range.

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling, which provides crucial structural information.

-

¹J(C-F): The one-bond coupling between a carbon and a fluorine atom is typically very large, in the range of 240-270 Hz. This will cause the signals for C-3 and C-5 to appear as large doublets.

-

²J(C-F) and ³J(C-F): Two- and three-bond C-F couplings are also observable and are smaller in magnitude. For example, C-2 will be split by both F-3 (a two-bond coupling) and F-5 (a four-bond coupling), likely resulting in a doublet of doublets. Similarly, C-4 will be split by F-3 and F-5, and C-6 will be split by F-5. The magnitudes of these couplings are valuable for confirming assignments.[4]

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound, the following general protocol is recommended.

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation and characterization.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently vortex or invert the tube until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 8 or 16 for a preliminary spectrum. Increase the number of scans for samples with low concentration to improve the signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).

-

Set a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase correct the spectra.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted data, including chemical shifts and coupling constants, offer a valuable reference for researchers working with this compound. The interpretation highlights the significant influence of the fluorine and methyl ester substituents on the electronic environment of the pyridine ring, which is clearly reflected in the predicted spectral features. The outlined experimental protocol provides a robust framework for obtaining high-quality NMR data. As a final note, while computational predictions are powerful tools, experimental verification remains the gold standard for structural elucidation.

References

Foreword: The Fluorinated Pyridine Moiety in Modern Chemistry

An In-Depth Technical Guide to the Spectroscopic Analysis of Fluorinated Pyridine Derivatives

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The pyridine scaffold, a privileged structure in medicinal chemistry, when substituted with fluorine, gives rise to a class of compounds with significant therapeutic potential. However, the very electronic perturbations that make these derivatives so valuable also present unique challenges for their structural characterization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of fluorinated pyridine derivatives. It moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will explore the core spectroscopic techniques, emphasizing an integrated methodology where data from multiple sources converge to provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the structural elucidation of organofluorine compounds.[2] The presence of the ¹⁹F nucleus, with its 100% natural abundance, high gyromagnetic ratio, and spin of ½, makes it an exceptionally sensitive and informative NMR probe.[2][3] A comprehensive analysis requires a multi-nuclear approach, focusing on ¹⁹F, ¹H, and ¹³C nuclei.

¹⁹F NMR Spectroscopy: The Primary Probe

¹⁹F NMR provides a direct window into the electronic environment of the fluorine atom. Its large chemical shift range, often spanning over 300 ppm, offers exquisite sensitivity to subtle structural and environmental changes.[1][2]

Causality of Experimental Choices:

-

Reference Standard: Trichlorofluoromethane (CFCl₃) is the conventional reference (δ = 0 ppm), though its volatility and environmental concerns have led to the use of stable secondary standards.[2] The choice of standard is critical for data comparison across different studies.

-

Solvent Effects: The highly polarizable nature of fluorine means that ¹⁹F chemical shifts can be significantly influenced by the solvent.[2] It is imperative to report the solvent used for analysis, and for comparative studies, to use the same solvent system consistently.

-

Broad Spectral Window: Due to the wide chemical shift dispersion, the spectral window must be set sufficiently large during acquisition to prevent signal folding or aliasing.

Data Interpretation: The chemical shift (δ) of a fluorine atom on a pyridine ring is dictated by the electronic effects (induction and resonance) of the nitrogen atom and other substituents. Shifts can be predicted with increasing accuracy using computational methods, which serve as an invaluable tool for assigning shifts in poly-fluorinated systems.[4][5]

¹H and ¹³C NMR Spectroscopy: Completing the Picture

While ¹⁹F NMR is central, ¹H and ¹³C NMR provide the structural backbone of the molecule. The key lies in interpreting the heteronuclear coupling constants between ¹⁹F and ¹H (ⁿJHF) or ¹³C (ⁿJCF).

-

¹H-¹⁹F Coupling (ⁿJHF): These couplings are transmitted through bonds and provide crucial connectivity information. The magnitude of the coupling constant is dependent on the number of intervening bonds and the dihedral angle.[6][7] For example, a ³JHF coupling is typically larger than a ⁴JHF coupling, aiding in the assignment of proton signals relative to the fluorine substituent.

-

¹³C-¹⁹F Coupling (ⁿJCF): Carbon-fluorine couplings are often large and observable over multiple bonds.[8][9] The one-bond coupling (¹JCF) is typically the largest (200-250 Hz), providing a definitive signature for a carbon directly attached to fluorine. Longer-range couplings (²JCF, ³JCF) provide further structural constraints.[8][9]

Table 1: Typical NMR Parameters for Fluoropyridine Isomers

| Parameter | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |

| ¹⁹F Chemical Shift (δ, ppm) | -60 to -75 | -110 to -125 | -85 to -100 |

| ¹JCF (Hz) | ~240 | ~240 | ~250 |

| ²JCF (C-F) (Hz) | ~20 | ~25 | ~20 |

| ³JHF (H-F) (Hz) | ~8 | ~6 | ~3 |

| ⁴JHF (H-F) (Hz) | ~2 | ~3 | ~6 |

Note: Values are approximate and can vary based on solvent and other substituents. Data synthesized from principles described in cited literature.[6][8][9]

Advanced NMR Techniques: Probing Through-Space Interactions

For complex structures, 2D NMR experiments are indispensable.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment reveals through-space correlations, identifying protons that are physically close to fluorine atoms, which is critical for stereochemical and conformational analysis.[3][10]

-

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment optimized for ¹H-¹³C or ¹H-¹⁹F correlations can help piece together the molecular skeleton by identifying long-range couplings.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Causality of Experimental Choices:

-

Ionization Method: Electron Impact (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[11][12] Electrospray Ionization (ESI) is a softer technique that typically yields a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is essential for confirming the molecular formula. The choice depends on whether molecular weight confirmation or structural fragmentation is the primary goal.

Data Interpretation: The fragmentation of fluorinated pyridines is governed by the stability of the aromatic ring and the strength of the C-F bond.[13][14] Common fragmentation pathways include:

-

Loss of F• or HF: Fluorinated compounds can lose a fluorine radical or a molecule of hydrogen fluoride.[13]

-

Loss of HCN: A characteristic fragmentation of the pyridine ring.

-

Ring Cleavage: The stable aromatic ring often remains intact, but cleavage can occur under high-energy conditions.[15]

The presence of fluorine can be readily identified by the accurate mass measurement of the molecular ion, as fluorine is a mass-deficient element.

Table 2: Common Mass Spectral Fragments for a Hypothetical Monofluorinated Aminopyridine

| Ion | m/z (Nominal) | Proposed Fragmentation | Causality |

| [M]⁺• | e.g., 112 | Molecular Ion | Confirms molecular weight. |

| [M-HCN]⁺• | 85 | Loss of hydrogen cyanide | Characteristic of pyridine ring fragmentation.[15] |

| [M-F]⁺ | 93 | Loss of fluorine radical | Common pathway for organofluorine compounds.[13] |

| [M-HF]⁺• | 92 | Loss of hydrogen fluoride | Requires an adjacent proton; provides positional information. |

Vibrational Spectroscopy (FT-IR & Raman): Probing Functional Groups

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[16][17] For fluorinated pyridines, these techniques are particularly useful for identifying the C-F bond and observing how fluorine substitution perturbs the pyridine ring vibrations.

Data Interpretation:

-

C-F Stretch: The C-F stretching vibration gives rise to a strong absorption in the FT-IR spectrum, typically in the 1000-1400 cm⁻¹ region.[18] The exact position depends on the molecular environment. This band is often weaker in the Raman spectrum.

-

Pyridine Ring Modes: The characteristic ring stretching and bending vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region) are sensitive to the position of the fluorine substituent.[19][20] These shifts, when compared to pyridine itself, can aid in isomer differentiation. Computational DFT calculations are highly effective at predicting these vibrational frequencies, allowing for a confident assignment of the observed spectra.[21][22][23]

Diagram 1: Integrated Spectroscopic Analysis Workflow

This diagram illustrates the logical flow from sample analysis to final structure confirmation, emphasizing the iterative and corroborative nature of the process.

Caption: Workflow for structural elucidation of fluorinated pyridines.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyridine ring exhibits characteristic π → π* and n → π* transitions.[20][24]

Data Interpretation: Fluorine, being a highly electronegative substituent, acts primarily as an inductive electron-withdrawing group, but can also participate in resonance as a π-donor. This dual nature influences the energies of the molecular orbitals.

-

Effect on λmax: Fluorine substitution typically causes a small shift (hypsochromic or bathochromic) in the absorption maxima (λmax) of the π → π* transitions compared to the non-fluorinated parent compound.[25] The direction of the shift depends on the position of substitution and its interplay with other functional groups. Time-dependent DFT (TD-DFT) calculations can be used to predict these electronic transitions and rationalize the observed spectral changes.[26]

The Role of Computational Chemistry

Modern spectroscopic analysis is incomplete without the integration of computational methods. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable.[27][28]

Expertise & Causality:

-

Predicting NMR Spectra: DFT methods can predict ¹⁹F, ¹³C, and ¹H NMR chemical shifts with remarkable accuracy.[4][5] This is not merely a confirmatory tool; it is a predictive one. When faced with multiple possible isomers from MS and 1D NMR data, comparing the experimental shifts to the computationally predicted shifts for each isomer is often the most efficient way to arrive at the correct assignment.[27][29]

-

Assigning Vibrational Modes: Calculating the vibrational frequencies via DFT provides a theoretical spectrum that can be compared with experimental FT-IR and Raman data.[21][22] This allows for a definitive assignment of complex vibrational modes that would be difficult to interpret from first principles alone.

Diagram 2: Integrated Data for Structural Confirmation

This diagram shows how disparate data points from different techniques are logically connected to confirm a single, unambiguous chemical structure.

Caption: Convergence of multi-technique data for structure validation.

Protocols: A Self-Validating Approach

Protocol 1: Quantitative ¹⁹F NMR (qNMR) Analysis

This protocol ensures accurate quantification and high-quality spectral data for structural analysis.

-

Sample Preparation: a. Accurately weigh ~5-10 mg of the fluorinated pyridine derivative into a clean, dry NMR tube. b. Accurately weigh a suitable quantity of an internal standard (e.g., trifluorotoluene) into the same tube. The standard must have a known purity and a resonance that is well-resolved from the analyte signals. c. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is compatible and dissolves both the sample and standard. d. Cap and vortex the tube until the sample is fully dissolved.

-

Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer equipped with a broadband or fluorine-specific probe. b. Tune and match the probe for the ¹⁹F frequency to ensure optimal sensitivity and pulse performance. c. Calibrate the 90° pulse width for ¹⁹F on a standard sample. This is crucial for accurate signal excitation.

-

Acquisition Parameters (The "Why"): a. Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard. Causality: This ensures complete relaxation of all nuclei between scans, which is the absolute requirement for accurate signal integration and quantification. A preliminary T₁ inversion-recovery experiment may be necessary for unknown compounds. b. Number of Scans (ns): Set to a multiple of 4 (e.g., 16, 32, 64) to achieve an adequate signal-to-noise ratio (S/N > 100:1 for accurate integration). c. Acquisition Time (at): Set to >2 seconds to ensure high digital resolution. d. Decoupling: Use proton decoupling (e.g., cpd on Bruker) to collapse ¹H-¹⁹F couplings, resulting in sharp singlets that are easier to integrate. For structural analysis, acquire a second, proton-coupled spectrum to observe the coupling patterns.

-

Data Processing & Analysis: a. Apply a small line broadening factor (e.g., LB = 0.3 Hz) via exponential multiplication to improve S/N. b. Perform Fourier transformation, automatic phase correction, and baseline correction. Manually inspect and correct the phase and baseline if necessary. c. Calibrate the chemical shift scale using the known chemical shift of the internal standard. d. Integrate the signals for the analyte and the standard. Calculate the purity or concentration based on the integral values, number of fluorine atoms, and sample/standard weights.

Conclusion

The spectroscopic analysis of fluorinated pyridine derivatives is a multi-faceted challenge that demands an integrated and intellectually rigorous approach. No single technique can provide all the answers. By leveraging the specific strengths of ¹⁹F NMR, mass spectrometry, vibrational spectroscopy, and computational modeling, researchers can overcome the ambiguities inherent in these complex molecules. The key to success lies not in simply acquiring data, but in understanding the causal links between molecular structure and spectroscopic output, and in designing experiments that are inherently self-validating. This robust methodology ensures the confident and unambiguous structural elucidation essential for advancing research in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 3. biophysics.org [biophysics.org]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rubingroup.org [rubingroup.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. nuance.northwestern.edu [nuance.northwestern.edu]

- 17. youtube.com [youtube.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemrxiv.org [chemrxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

Alternative synthetic routes to Methyl 3,5-difluoropyridine-2-carboxylate

An In-depth Technical Guide to Alternative Synthetic Routes for Methyl 3,5-difluoropyridine-2-carboxylate

Introduction: The Strategic Importance of Fluorinated Pyridines

This compound is a key heterocyclic building block in modern chemistry. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of contemporary drug discovery and agrochemical design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1] Consequently, functionalized difluoropyridines are valuable intermediates for synthesizing complex, biologically active compounds.[2][3]

However, the preparation of fluorinated pyridines presents significant synthetic challenges. The direct introduction of fluorine onto the pyridine ring is often difficult, necessitating multi-step strategies that rely on carefully chosen precursors and reaction conditions.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of alternative synthetic routes to this compound, focusing on the underlying chemical principles and practical considerations for each approach.

Route 1: Esterification of 3,5-Difluoropyridine-2-carboxylic Acid

The most direct and conceptually simple approach to the target molecule is the esterification of its corresponding carboxylic acid, 3,5-difluoropyridine-2-carboxylic acid (also known as 3,5-difluoropicolinic acid).[4] This method is contingent on the availability of the starting acid, which can be sourced commercially or synthesized via other routes.

Mechanistic Rationale

The core of this strategy involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by methanol. Two primary pathways are commonly employed:

-

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol under acidic catalysis (e.g., H₂SO₄, HCl). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol. The reaction is reversible and typically requires driving the equilibrium towards the product, often by using a large excess of the alcohol or by removing water as it is formed.

-

Activation via Acyl Chloride: A more reactive and often higher-yielding approach involves converting the carboxylic acid to an acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The highly electrophilic acyl chloride then reacts rapidly and irreversibly with methanol to form the desired ester. A catalytic amount of a tertiary amine or DMF is often used to facilitate the formation of the acyl chloride.

Visualizing the Esterification Workflow

Caption: Acyl Chloride-mediated esterification pathway.

Experimental Protocol: Acyl Chloride-Mediated Esterification

This protocol is adapted from procedures used for similar substrates.[2]

-

Activation: To a suspension of 3,5-difluoropyridine-2-carboxylic acid (1.0 eq) in toluene (approx. 6 mL per gram of acid), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.03 eq).

-

Chlorination: Slowly add thionyl chloride (1.05 eq) to the mixture, maintaining the temperature below 35°C.

-

Reaction: Heat the resulting mixture to 80°C and stir for 90-120 minutes, or until TLC/LCMS analysis indicates complete conversion to the acyl chloride.

-

Cooling & Quenching: Cool the reaction mixture to ambient temperature. In a separate vessel, prepare a solution of methanol (≥3.0 eq) in a suitable solvent like toluene or dichloromethane.

-

Ester Formation: Slowly add the cooled acyl chloride solution to the methanol solution. An exotherm may be observed. Stir at room temperature for 1-2 hours.

-

Work-up & Isolation: Quench the reaction with a mild aqueous base (e.g., NaHCO₃ solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.

Route 2: Multi-Step Synthesis from 2,3,5-Trichloropyridine

A more versatile and often necessary approach for large-scale production starts from readily available, inexpensive halogenated pyridines. A patented route demonstrates the synthesis of related difluoropyridine compounds starting from 2,3,5-trichloropyridine.[2][3] This strategy involves a sequence of halogen exchange (Halex) reactions and functional group interconversions.

Mechanistic Rationale

This pathway leverages the differential reactivity of the halogenated positions on the pyridine ring towards nucleophilic aromatic substitution (S_N_Ar).

-

Selective Fluorination: The chlorine atoms are stepwise replaced by fluorine using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent (e.g., DMSO, NMP).[5] The reaction conditions can be tuned to control the degree of fluorination.

-

Cyanation: A cyano group is introduced, typically at the 2-position, by reacting with a cyanide source (e.g., CuCN, KCN). This step sets the stage for creating the carboxylate functionality.

-

Hydrolysis & Esterification: The nitrile (cyano) group is then hydrolyzed to the carboxylic acid, which is subsequently esterified as described in Route 1. Alternatively, methanolysis of the nitrile under acidic conditions can sometimes lead directly to the methyl ester.

Visualizing the Multi-Step Synthesis

Caption: A potential pathway from a trichlorinated pyridine precursor.

Experimental Protocol: Key Transformations

The following are generalized steps based on patent literature.[2]

Step 2a: Preparation of 3,5-Difluoro-2-pyridinecarbonitrile (Compound D)

-

First Fluorination: React 2,3,5-trichloropyridine with a fluoride source (e.g., spray-dried KF) in a solvent like DMSO at elevated temperatures to selectively form 3,5-dichloro-2-fluoropyridine.

-

Cyanation: Convert the 2-fluoro intermediate to 3,5-dichloro-2-pyridinecarbonitrile using a cyanating agent.

-

Second Fluorination: React the dichlorinated nitrile with a fluoride source (e.g., KF in DMSO) at high temperature (e.g., 100-150°C) to yield 3,5-difluoro-2-pyridinecarbonitrile. The reaction progress should be monitored by GC or LCMS.

Step 2b: Conversion to the Final Product

-

Hydrolysis to Amide: The nitrile (Compound D) can be partially hydrolyzed to 3,5-difluoro-2-pyridinecarboxamide (Compound E) using controlled acidic or basic conditions.

-

Hydrolysis to Acid: The amide (or nitrile directly) is then fully hydrolyzed to 3,5-difluoropyridine-2-carboxylic acid (Compound F) under more vigorous acidic or basic conditions, followed by neutralization.

-

Esterification: The resulting carboxylic acid is esterified to the final product (Compound G) as detailed in Route 1.

Route 3: Nucleophilic Aromatic Substitution on a Nitro-Precursor

Another powerful strategy for introducing fluorine is through nucleophilic aromatic substitution (S_N_Ar) where a nitro group acts as an excellent leaving group, activated by an adjacent electron-withdrawing group. While a direct precedent for the target molecule is not prominent, the synthesis of Methyl 3-fluoropyridine-4-carboxylate via this method provides a strong basis for a proposed route.[6][7][8]

Mechanistic Rationale

The S_N_Ar mechanism is central to this approach. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. For this to be effective:

-

The ring must be electron-deficient, which is inherent to the pyridine ring and enhanced by electron-withdrawing groups.

-

There must be a good leaving group (e.g., -NO₂, -Cl). The nitro group is particularly effective.

-

The leaving group is ideally positioned ortho or para to a strong electron-withdrawing group (like the ester) to stabilize the Meisenheimer intermediate.

A plausible, though hypothetical, route would start with Methyl 3,5-dinitropyridine-2-carboxylate. The electron-withdrawing ester at the 2-position would activate the nitro groups at the 3- and 5-positions for displacement by a fluoride ion (from a source like CsF or KF).

Visualizing the S_N_Ar Pathway

Caption: Proposed S_N_Ar route via a dinitro precursor.

Experimental Protocol (Projected)

This projected protocol is based on the synthesis of a related monofluoro-pyridine.[6]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the starting material (e.g., Methyl 3,5-dinitropyridine-2-carboxylate, 1.0 eq) in a dry, polar aprotic solvent such as DMSO.

-

Fluoride Addition: Add an excess of a fluoride source, such as cesium fluoride (CsF, ≥5.0 eq per nitro group) or spray-dried potassium fluoride (KF).

-

Heating: Heat the reaction mixture to an elevated temperature (e.g., 120-150°C) and monitor the reaction by TLC or LCMS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Comparative Summary of Synthetic Routes

| Feature | Route 1: Direct Esterification | Route 2: From Trichloropyridine | Route 3: S_N_Ar (Proposed) |

| Starting Material | 3,5-Difluoropyridine-2-carboxylic acid | 2,3,5-Trichloropyridine | Methyl 3,5-dinitropyridine-2-carboxylate |

| Number of Steps | 1-2 | 4-5 | 1 (plus synthesis of starting material) |

| Key Reagents | SOCl₂, Methanol | KF, Cyanating Agent, Acids/Bases | CsF or KF, DMSO |

| Advantages | High-yielding, straightforward, clean. | Uses inexpensive, bulk starting materials; scalable. | Potentially short and efficient if precursor is available. |

| Disadvantages | Requires potentially expensive starting acid. | Multi-step, may require harsh conditions, potential for side products. | Precursor synthesis may be complex; harsh conditions required. |

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The most direct route via esterification is ideal for lab-scale synthesis when the precursor acid is available. For industrial-scale production, a multi-step synthesis starting from inexpensive halogenated pyridines offers a more economically viable, though more complex, pathway. Finally, nucleophilic aromatic substitution of a dinitro-precursor represents a potentially powerful but less established alternative that warrants further investigation. The optimal choice of synthetic route will ultimately depend on factors such as the desired scale, cost of starting materials, and available equipment and expertise.

References

- 1. 3,5-Difluoropyridine-2-carboxylic acid [myskinrecipes.com]

- 2. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 3. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 4. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Methyl 3,5-difluoropyridine-2-carboxylate: Starting Materials and Strategic Execution

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a significant number of approved pharmaceuticals.[1] The strategic incorporation of fluorine atoms onto this heterocycle profoundly modulates its physicochemical properties, including pKa, lipophilicity, and metabolic stability.[2] These modifications can lead to enhanced drug efficacy, improved pharmacokinetic profiles, and stronger target binding. Methyl 3,5-difluoropyridine-2-carboxylate is a key building block that embodies this principle, offering a synthetically versatile platform for the development of novel therapeutic agents.

This guide provides an in-depth analysis of the primary starting materials and synthetic strategies for accessing this valuable intermediate. Moving beyond a simple recitation of protocols, we will explore the underlying chemical logic, the rationale behind procedural choices, and a comparative analysis of the dominant synthetic routes to empower researchers in their experimental design.

Core Synthetic Landscape: A Retrosynthetic Overview

The synthesis of this compound can be approached from several strategic angles. A high-level retrosynthetic analysis reveals three primary precursor families, each defining a distinct synthetic pathway. The choice of starting material is often dictated by commercial availability, cost, scalability, and the specific functional group tolerance required for a larger synthetic campaign.

Caption: Key retrosynthetic pathways to the target ester.

Strategy 1: The Direct Approach via 3,5-Difluoropyridine-2-carboxylic Acid

The most conceptually straightforward route is the esterification of the corresponding carboxylic acid. This pathway is ideal when 3,5-difluoropyridine-2-carboxylic acid (also known as 3,5-difluoropicolinic acid) is readily available as a starting material.[3][4]

Causality of Experimental Choice:

Fischer esterification is a classic, reliable method for converting carboxylic acids to esters. The reaction is acid-catalyzed, where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). For less reactive substrates or to drive the reaction to completion, the carboxylic acid is often converted to a more reactive acyl chloride intermediate using reagents like thionyl chloride or oxalyl chloride.[5] This intermediate reacts rapidly with methanol to yield the desired ester.

Experimental Protocol: Two-Step Esterification via Acyl Chloride

-

Objective: To convert 3,5-Difluoropyridine-2-carboxylic acid to its methyl ester.

-

Step 1: Acyl Chloride Formation [5]

-

Suspend 3,5-difluoropyridine-2-carboxylic acid (1.0 eq) in an inert solvent such as toluene (approx. 5-10 mL per gram of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.03 eq).

-

Slowly add thionyl chloride (1.05 eq) to the suspension at room temperature, maintaining the temperature below 35°C.

-

Heat the mixture to 70-80°C and stir for 1-2 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution.

-

Cool the reaction mixture to ambient temperature. The resulting solution of 3,5-difluoropyridine-2-carbonyl chloride is typically used directly in the next step without isolation.

-

-

Step 2: Ester Formation

-

In a separate flask, cool methanol (5.0-10.0 eq) to 0-5°C.

-

Slowly add the previously prepared acyl chloride solution to the cold methanol, maintaining the temperature below 20°C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.

-

Upon completion, quench the reaction by carefully adding it to a cold saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash chromatography or distillation as necessary.

-

Strategy 2: The Nitrile Pathway: Hydrolysis and Esterification

The use of 3,5-difluoropyridine-2-carbonitrile as a precursor is a robust and common industrial strategy.[6][7] The cyano group is a stable and versatile functional handle that can be reliably hydrolyzed to a carboxylic acid under either acidic or basic conditions before subsequent esterification.[7][8]

Synthesis of the Key Nitrile Precursor

The primary challenge often lies in procuring the nitrile itself. A prevalent industrial method involves a halogen exchange (Halex) reaction starting from a chlorinated precursor.[6][9]

-

Starting Material: 2-Cyano-3,5-dichloropyridine

-

Transformation: The two chlorine atoms are substituted with fluorine using an anhydrous fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures.[6] Phase-transfer catalysts like polyethylene glycol can be employed to enhance the reaction rate.[6]

Experimental Protocol: Nitrile Hydrolysis

-

Objective: To convert 3,5-Difluoropyridine-2-carbonitrile to 3,5-Difluoropyridine-2-carboxylic acid.

-

Methodology (Acidic Hydrolysis):

-

Add 3,5-difluoropyridine-2-carbonitrile (1.0 eq) to a concentrated solution of sulfuric acid (e.g., 98%).

-

Heat the mixture to 100-120°C and stir for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Adjust the pH to ~3-4 with a strong base (e.g., 50% NaOH solution) while keeping the mixture cool. The carboxylic acid will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. The resulting acid can then be esterified as described in Strategy 1.

-

Strategy 3: Building from the Core: Direct Functionalization of 3,5-Difluoropyridine

This approach involves introducing the carboxylate functionality directly onto the 3,5-difluoropyridine ring. This is a powerful strategy for creating molecular complexity from a simpler, often more accessible, starting material. Two primary methods dominate this space: directed ortho-metalation and palladium-catalyzed carbonylation.

A. Directed ortho-Metalation (DoM)

-

Causality of Experimental Choice: The nitrogen atom in the pyridine ring is a Lewis basic site that can direct a strong, non-nucleophilic base to deprotonate an adjacent C-H bond.[10][11] Lithium diisopropylamide (LDA) is an ideal reagent for this transformation, as it is a powerful base but is sterically hindered, which minimizes nucleophilic addition to the pyridine ring.[10][12] The resulting lithiated intermediate is a potent nucleophile that can react with various electrophiles.

Caption: Workflow for the Directed ortho-Metalation strategy.

-

Experimental Protocol: Lithiation and Carboxylation

-

Prepare a solution of LDA (1.1 eq) in anhydrous THF by adding n-butyllithium to diisopropylamine at -78°C.

-

Slowly add a solution of 3,5-difluoropyridine (1.0 eq) in anhydrous THF to the LDA solution at -78°C.

-

Stir the mixture at -78°C for 1 hour to ensure complete formation of the lithiated species.

-

Quench the reaction by pouring the mixture over an excess of crushed dry ice (solid CO₂).

-

Allow the mixture to warm to room temperature. Add water and acidify with aqueous HCl to a pH of ~3-4 to precipitate the 3,5-difluoropyridine-2-carboxylic acid.

-

Isolate the acid via filtration or extraction, and then proceed with esterification as described in Strategy 1.

-

B. Palladium-Catalyzed Carbonylation

-

Causality of Experimental Choice: This method is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[13][14][15] It requires a halogen (typically Br or I) at the 2-position of the 3,5-difluoropyridine ring. A palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond. Subsequent coordination of carbon monoxide (CO), nucleophilic attack by methanol, and reductive elimination regenerates the catalyst and forms the ester product.

Caption: Simplified catalytic cycle for alkoxycarbonylation.

-

Experimental Protocol: Methoxycarbonylation

-

Charge a pressure-rated vessel with 2-bromo-3,5-difluoropyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), and a phosphine ligand if needed (e.g., dppf, 1-5 mol%).

-

Add a suitable base (e.g., triethylamine or K₂CO₃, 2.0-3.0 eq).

-

Add anhydrous methanol, which serves as both the solvent and the nucleophile.

-

Seal the vessel, purge with nitrogen, and then pressurize with carbon monoxide (CO, typically 50-200 psi).

-

Heat the reaction to 80-120°C and stir for 12-24 hours.

-

After cooling and carefully venting the CO, filter the reaction mixture to remove the catalyst and salts.

-

Concentrate the filtrate and purify the resulting crude product by column chromatography or distillation.

-

Comparative Analysis of Synthetic Strategies

| Starting Material | Key Transformation(s) | Advantages | Disadvantages/Challenges |

| 3,5-Difluoropyridine-2-carboxylic Acid | Fischer Esterification | Most direct route; high yielding. | Availability and cost of the starting acid can be a limiting factor. |

| 3,5-Difluoropyridine-2-carbonitrile | Nitrile Hydrolysis, Esterification | Robust and scalable; nitrile precursor often made from cheaper chlorinated pyridines.[6] | Requires two distinct chemical steps (hydrolysis, esterification); hydrolysis can require harsh conditions. |

| 3,5-Difluoropyridine | Directed ortho-Metalation, Carboxylation/Carbomethoxylation | Builds complexity from a simple core; avoids pre-functionalized pyridines. | Requires cryogenic temperatures (-78°C) and strictly anhydrous conditions; strong organolithium bases can be difficult to handle.[10][12] |

| 2-Halo-3,5-difluoropyridine | Pd-Catalyzed Carbonylation | Excellent functional group tolerance; highly reliable and well-understood methodology.[13][14] | Requires a pre-halogenated starting material; handling of pressurized, toxic CO gas; cost of palladium catalyst. |

Conclusion

The synthesis of this compound is achievable through several well-established and reliable routes. The optimal choice of starting material and strategy is a multifactorial decision that balances reagent availability, cost, scalability, and the specific technical capabilities of the laboratory.

-

For directness and simplicity , starting from the carboxylic acid is unparalleled, provided it is accessible.

-

For scalability and cost-effectiveness , the nitrile hydrolysis pathway, originating from chlorinated pyridines, is often the industrial choice.

-

For synthetic flexibility and late-stage functionalization , directed metalation or palladium-catalyzed carbonylation from simpler pyridine cores offer powerful, albeit more technically demanding, alternatives.

By understanding the causality behind each synthetic choice, researchers can more effectively troubleshoot and optimize their path to this critical fluorinated building block, accelerating the pace of drug discovery and development.

References

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]

- 5. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 6. 2-Cyano-3,5-difluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. ossila.com [ossila.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical reactivity of the difluoropyridine ring system

An In-Depth Technical Guide to the Chemical Reactivity of the Difluoropyridine Ring System

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The difluoropyridine ring system, in particular, has emerged as a privileged structural motif, imparting unique electronic properties that profoundly influence molecular interactions and metabolic stability. This guide provides a comprehensive exploration of the chemical reactivity of difluoropyridines. We will move beyond a simple catalog of reactions to delve into the mechanistic underpinnings that govern their behavior in key transformations, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (SEAr), metal-catalyzed cross-coupling, and direct C-H functionalization. By synthesizing foundational principles with field-proven protocols, this document aims to equip researchers with the expert insights required to strategically design and execute synthetic routes involving this versatile heterocyclic core.

The Electronic Landscape of Difluoropyridines: A Foundation for Reactivity

The reactivity of the pyridine ring is intrinsically dictated by the electron-deficient nature of the aromatic system, a consequence of the electronegative nitrogen atom. The addition of two strongly electron-withdrawing fluorine atoms further depletes the ring of electron density, creating a highly electrophilic scaffold. This profound electronic perturbation is the central principle governing the chemistry of difluoropyridines.

Key electronic effects include:

-

Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density through the sigma framework, acidifying ring protons and making the carbon atoms more electrophilic.

-

Mesomeric Effect (+M): While fluorine possesses lone pairs capable of resonance donation, its -I effect is overwhelmingly dominant, leading to a net deactivation of the ring towards electrophilic attack.

-

Activation towards Nucleophilic Attack: The severe electron deficiency makes the difluoropyridine ring highly susceptible to attack by nucleophiles, forming the basis for its most prevalent and synthetically useful transformations.

The specific arrangement of the two fluorine atoms (e.g., 2,6-, 3,5-, 2,5-difluoropyridine) creates distinct

A Technical Guide to Methyl 3,5-difluoropyridine-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-difluoropyridine-2-carboxylate, with CAS number 955885-64-0, is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique electronic properties, imparted by the two fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of fluorine atoms can significantly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research and larger-scale development projects. The purity of the commercially available material is typically high, often exceeding 95-98%, which is suitable for most synthetic applications. When sourcing this intermediate, it is crucial to consider factors such as purity, available quantities, and the supplier's quality control measures.

Below is a table of representative suppliers for this compound:

| Supplier | Typical Purity | Available Quantities |

| Frontier Specialty Chemicals | ≥98% | Grams to bulk quantities[1] |

| J & K SCIENTIFIC LTD. | 95% | 1g, 5g |

| Jinan Trio PharmaTech Co., Ltd. | 97% (HPLC) | 1g, 10g, 100g, 500g, 1kg |

| Shanghai AQBioPharma Co., Ltd. | >98% | 1kg, 10kg, 25kg |

| Bellen Chemistry Co., Ltd. | 95% min | Gram quantities |

| LivChem Logistics GmbH | Inquire | Inquire |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 3,5-difluoropyridine-2-carboxylic acid (also known as 3,5-difluoropicolinic acid), followed by an esterification reaction.

Part 1: Synthesis of 3,5-Difluoropyridine-2-carboxylic Acid

A common route to 3,5-difluoropyridine-2-carboxylic acid involves the hydrolysis of a corresponding nitrile or carboxamide. A detailed protocol for the synthesis of 3,5-difluoro-2-pyridinecarboxamide, a direct precursor to the carboxylic acid, is described in the patent literature. The subsequent hydrolysis of the amide to the carboxylic acid is a standard transformation.

Step-by-Step Protocol for the Synthesis of 3,5-Difluoropicolinic Acid (adapted from patent literature):

The synthesis of the precursor 3,5-difluoropicolinic acid can be achieved from 2,3,5-trichloropyridine. The process involves the conversion to 3,5-difluoro-2-pyridinecarbonitrile, followed by hydrolysis to 3,5-difluoro-2-pyridinecarboxamide, and finally hydrolysis to the desired carboxylic acid. A key step in a related synthesis involves the formation of 3,5-difluoropicolinamide from 3,5-difluoropicolinonitrile. The final hydrolysis to the carboxylic acid is a standard procedure. A described method for a related compound involves suspending the amide in an aqueous acid solution and heating to reflux.

Rationale for Experimental Choices:

-

Starting Material: 2,3,5-trichloropyridine is a readily available starting material for the synthesis of various fluorinated pyridines.

-

Fluorination: The use of fluorinating agents is a critical step. The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

-

Hydrolysis: The conversion of the nitrile or amide to the carboxylic acid is typically achieved under acidic or basic conditions. The choice of conditions depends on the stability of the substrate and the desired purity of the product.

Part 2: Esterification to this compound

The final step in the synthesis is the esterification of 3,5-difluoropyridine-2-carboxylic acid to its methyl ester. A widely used and cost-effective method for this transformation is the Fischer-Speier esterification.[2][3]

Detailed Protocol for Fischer-Speier Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-difluoropyridine-2-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an appropriate organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent and in large excess shifts the equilibrium of the reaction towards the formation of the ester, in accordance with Le Chatelier's principle.[2]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[3][4]

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Aqueous Work-up: The sodium bicarbonate wash is essential to remove the acid catalyst and any unreacted carboxylic acid, facilitating the purification of the final product.

Synthetic Workflow Diagram:

Caption: Synthetic route to this compound.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles. This compound serves as a key building block in the synthesis of novel therapeutics, particularly in the area of neuroscience.

Role in the Synthesis of mGlu5 Negative Allosteric Modulators (NAMs)

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a validated target for the treatment of various neurological and psychiatric disorders, including Fragile X syndrome, anxiety, and depression. Negative allosteric modulators (NAMs) of mGlu5 have shown therapeutic promise.

This compound is a critical intermediate in the synthesis of potent and selective mGlu5 NAMs. The difluorinated pyridine moiety is often incorporated into the core structure of these modulators to fine-tune their potency, selectivity, and pharmacokinetic properties. The fluorine atoms can engage in favorable interactions with the receptor's binding pocket and can block sites of metabolism, thereby increasing the drug's half-life. The development of non-acetylene containing mGlu5 NAMs is an active area of research to mitigate potential toxicities associated with the alkyne functional group.[5]

Hypothetical Signaling Pathway Modulated by an mGlu5 NAM:

Caption: Simplified mGlu5 signaling cascade and the inhibitory action of a NAM.

Safety and Handling

-

Hazards: The carboxylic acid precursor is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][7] Similar hazards should be assumed for the methyl ester.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the supplier's SDS for the most up-to-date and specific safety information before handling any chemical.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of novel drug candidates. Its preparation, though multi-stepped, relies on well-established chemical transformations. The strategic incorporation of the 3,5-difluoropyridine moiety into molecules has proven to be a successful strategy in medicinal chemistry, particularly in the development of modulators for challenging neurological targets like the mGlu5 receptor. As the demand for more effective and safer therapeutics continues to grow, the utility of such fluorinated intermediates in drug discovery is expected to expand.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. One moment, please... [chemistrysteps.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GSK2636771 (CAS: 955885-64-0), a Selective PI3Kβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2636771 is a potent, orally bioavailable, and selective small molecule inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2] Identified by its CAS number 955885-64-0, this compound has emerged as a critical tool in oncology research, particularly for investigating tumors with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN).[3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common event in many cancers, leading to uncontrolled cell growth, proliferation, and survival.[2][4] Preclinical studies have highlighted that in the context of PTEN loss, cancer cells often become dependent on the PI3Kβ isoform for pathway activation, making it a key therapeutic target.[3][4] This guide provides a comprehensive technical overview of GSK2636771, including its physicochemical properties, mechanism of action, experimental protocols, and commercial suppliers.

Physicochemical Properties

GSK2636771, with the chemical formula C₂₂H₂₂F₃N₃O₃, has a molecular weight of 433.42 g/mol .[5][6] Its systematic IUPAC name is 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid.[6]

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity and activity of GSK2636771.

| Property | Value | Source |

| CAS Number | 955885-64-0 (also cited as 1372540-25-4) | [5][7] |

| Molecular Formula | C₂₂H₂₂F₃N₃O₃ | [7][8] |

| Molecular Weight | 433.4 g/mol | [8] |

| Appearance | Crystalline solid | [8] |

| Purity | ≥98% | [7][8] |

| Solubility | DMSO: 28-86 mg/mL (64.6-198.42 mM) DMF: 30 mg/mL Ethanol: 1 mg/mL (Insoluble) Water: Insoluble | [5][7][8][9] |

| Storage | Powder: 3 years at -20°C In solvent: 1 year at -80°C | [5][9][10] |

Note: It is recommended to use fresh, anhydrous DMSO for optimal solubility, as moisture can reduce it.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[10]

Mechanism of Action and Signaling Pathway

GSK2636771 is an adenosine triphosphate (ATP)-competitive inhibitor that selectively targets the p110β catalytic subunit of PI3K.[1][11] This selectivity is a key feature, as it minimizes the on- and off-target effects associated with pan-PI3K inhibitors that target all four class I isoforms (α, β, γ, and δ).[1][12]

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates numerous cellular processes. In cancers with PTEN loss, the pathway is constitutively active. GSK2636771's inhibition of PI3Kβ blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors like AKT and ribosomal S6 kinase, ultimately leading to decreased cell viability and apoptosis in susceptible cancer cells.[1][5]

Selectivity Profile

Biochemical and cellular assays have demonstrated the high selectivity of GSK2636771 for PI3Kβ.

| Parameter | PI3Kβ | PI3Kα | PI3Kγ | PI3Kδ | Reference |

| Kᵢ (nM) | 0.89 | >800 | >800 | >8.9 | [1][4] |

| IC₅₀ (nM) | 5.2 | >4680 | >4680 | >52 | [4] |

| Selectivity Fold | - | >900x | >900x | >10x | [1][4][5] |

This high degree of selectivity makes GSK2636771 a precise tool for dissecting the specific role of PI3Kβ in both normal physiology and disease.

Experimental Protocols

The following protocols are adapted from methodologies used in preclinical studies of GSK2636771 and serve as a guide for its application in a research setting.

Protocol 1: Cell Viability Assay

This assay determines the effect of GSK2636771 on the viability of cancer cell lines.

1. Cell Seeding:

-

Plate cells (e.g., PTEN-deficient PC-3 prostate cancer cells) in a 96-well plate at a density that allows for exponential growth throughout the experiment (e.g., 1,500-15,000 cells/well).[13]

-

Incubate for 24 hours to allow for cell attachment.[14]

2. Compound Treatment:

-

Prepare a 10 mM stock solution of GSK2636771 in anhydrous DMSO.[15]

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 100 pM to 10 µM.[13]

-

Include a vehicle-only control (DMSO) at the same final concentration.[14]

-

Replace the existing medium with the medium containing the different concentrations of GSK2636771.

-

Incubate for 72 hours.[14]

3. Viability Assessment:

-

Use a resazurin-based reagent (e.g., CellTiter-Blue®).[4][14] Add the reagent to each well and incubate for 1-4 hours.[14]

-

Measure fluorescence using a plate reader (e.g., 560 nm excitation, 590 nm emission).[14]

4. Data Analysis:

-

Normalize the fluorescence values to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the GSK2636771 concentration to determine the half-maximal effective concentration (EC₅₀) or surviving fraction 50 (SF₅₀).[5][14]

Protocol 2: Western Blot for p-AKT (Ser473) Inhibition

This protocol assesses target engagement by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

1. Cell Culture and Treatment:

-

Plate cells in 6-well plates and allow them to adhere.[13]

-

Treat cells with varying concentrations of GSK2636771 (e.g., 1 µM and 10 µM) for a specified time (e.g., 2-24 hours).[12][14]

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Centrifuge to pellet cell debris and collect the supernatant.[14]

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

4. SDS-PAGE and Immunoblotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[13][15]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).[13]

-

Incubate with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.[13][15]

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.[13]

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[15]

5. Data Analysis:

-

Quantify band intensity and calculate the ratio of p-AKT to total AKT to determine the extent of pathway inhibition.[15]

Suppliers

GSK2636771 is available from several commercial suppliers for research purposes.

| Supplier | Catalog Number(s) |

| Selleck Chemicals | S8002 |

| MedChemExpress | HY-15245 |

| Cayman Chemical | 17380 |

| BenchChem | B560116 |

| CD BioGlyco | X24-05-ZQ100 |

Note: This list is not exhaustive and is intended for informational purposes. Researchers should verify the purity and quality of the compound from their chosen supplier.

Conclusion

GSK2636771 (CAS: 955885-64-0) is a highly selective and potent PI3Kβ inhibitor that serves as an invaluable tool for researchers in oncology and cell signaling. Its specificity for the p110β isoform, particularly in the context of PTEN-deficient cancers, allows for a targeted investigation of the PI3K/AKT/mTOR pathway. The detailed protocols and data presented in this guide provide a solid foundation for the effective use of GSK2636771 in preclinical research, contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PI3K inhibitor GSK2636771, Purity ≥98% - CD BioGlyco [bioglyco.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

The Strategic Application of Methyl 3,5-Difluoropyridine-2-carboxylate in Medicinal Chemistry: A Guide for Researchers